![molecular formula C18H11Cl2N3O5 B2894154 (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide CAS No. 330158-17-3](/img/structure/B2894154.png)
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide, also known as DCPIB, is a small molecule inhibitor that has been extensively used in scientific research. It was first synthesized by researchers at the University of California, San Francisco in 2001. Since then, DCPIB has been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves the inhibition of VRACs, which are ion channels that regulate the movement of chloride and other anions across the cell membrane. VRACs are activated in response to cell swelling, and their activation leads to the efflux of chloride and other anions, which helps to restore normal cell volume. This compound blocks the activation of VRACs, which can lead to cell death in certain contexts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of VRACs. Inhibition of VRACs can lead to cell death, and this compound has been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide is its specificity for VRACs. This allows researchers to selectively inhibit VRACs without affecting other ion channels or transporters. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain contexts. Additionally, this compound has limited solubility in aqueous solutions, which can make it challenging to work with in some experimental systems.
Direcciones Futuras
There are several potential future directions for research on (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective VRAC inhibitors that can be used in a wider range of experimental systems. Additionally, there is interest in exploring the potential therapeutic applications of this compound and other VRAC inhibitors in the treatment of cancer and other diseases. Finally, there is ongoing research into the mechanisms underlying VRAC activation and regulation, which could lead to new insights into cell volume homeostasis and related physiological processes.
Métodos De Síntesis
The synthesis of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves several steps, including the reaction of 2,4-dichlorobenzaldehyde with 6-nitro-2H-chromene-3-carboxylic acid, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is then purified using column chromatography. The yield of this compound is typically around 30%.
Aplicaciones Científicas De Investigación
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide has been used in a variety of scientific research applications, including studies on ion channels, cell volume regulation, and cancer. One of the most significant applications of this compound has been in the study of volume-regulated anion channels (VRACs), which play a critical role in cell volume homeostasis. This compound has been shown to inhibit VRACs in a variety of cell types, including cancer cells.
Propiedades
IUPAC Name |
N-acetyl-2-(2,4-dichlorophenyl)imino-6-nitrochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O5/c1-9(24)21-17(25)13-7-10-6-12(23(26)27)3-5-16(10)28-18(13)22-15-4-2-11(19)8-14(15)20/h2-8H,1H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKOZUSLXQIUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

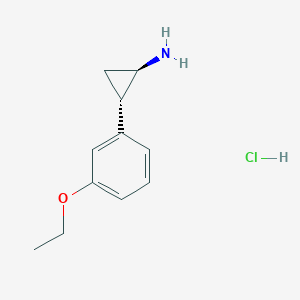
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
![7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2894077.png)
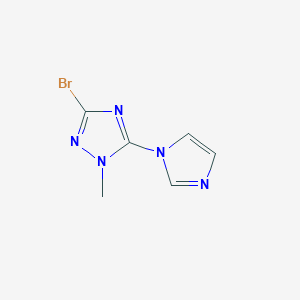
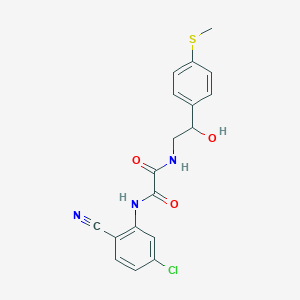
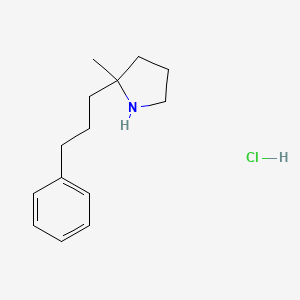
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)
![(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2894088.png)
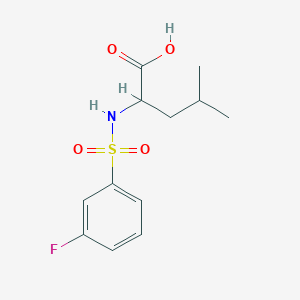
![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)
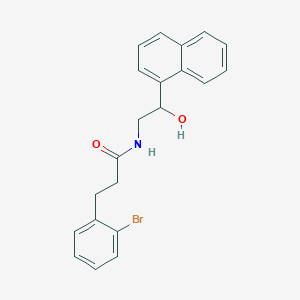
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)
![4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2894093.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)